molecular formula C14H11BrClNO2 B4029172 2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4029172
M. Wt: 340.60 g/mol
InChI Key: DSYRGAJLKKKQSJ-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a unique structure combining a bromine and chlorine-substituted phenyl ring with a tetrahydroisoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted phenyl ring. One common method is the bromination of 2-chlorophenol using bromine in the presence of a catalyst . The resulting 4-bromo-2-chlorophenol is then subjected to further reactions to introduce the tetrahydroisoindole dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the tetrahydroisoindole dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its combination of a halogen-substituted phenyl ring with a tetrahydroisoindole dione moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-2,5-7,9-10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYRGAJLKKKQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
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2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
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2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
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2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
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2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
2-(4-bromo-2-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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